3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
Description
3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidine ring at the 3-position and protonated as a hydrochloride salt. This structural configuration enhances its solubility in aqueous media, making it suitable for pharmacological and chemical applications .
Properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-3-5(1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUMTODUDKTFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-56-9 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909337-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, has been widely adopted for constructing 1,2,3-triazole frameworks. While the target compound features a 1,2,4-triazole, analogous regioselective strategies can be adapted. In a study by , azidopyrrolidine 7 underwent 1,3-dipolar cycloaddition with ethynyl trifluoroborate 6 under CuBr/DMEDA catalysis to yield triazolyl trifluoroborate 4 (70% yield). Although this intermediate was designed for Suzuki–Miyaura coupling, the methodology highlights the feasibility of incorporating pyrrolidine early in the synthesis.
Reaction Conditions
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Azide precursor : 3-Azidopyrrolidine (7 ), synthesized via mesylation and azide displacement of 3-hydroxy-N-Boc-pyrrolidine (15 ) .
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Dipolephile : Ethynyl trifluoroborate (6 ), enabling stable boron-mediated coupling.
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Catalyst : CuBr with DMEDA ligand in DMSO at 90°C.
Challenges
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Regioselectivity: CuAAC typically yields 1,4-disubstituted 1,2,3-triazoles, necessitating alternative routes for 1,2,4-triazoles.
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Functional group tolerance: Steric hindrance from adamantyl azides inhibits cycloaddition .
Cyclization of Hydrazide Derivatives
The 1,2,4-triazole core can be assembled via cyclization of hydrazides with carbonyl equivalents. A patent describes the Reissert-Henze reaction for introducing cyano groups, which could be adapted for triazole formation. For example, methyl isonicotinate N-oxide was converted to hydrazide, followed by condensation with 4-cyanopyridine to form a triazole.
Proposed Pathway for Target Compound
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Hydrazide synthesis : React pyrrolidin-3-amine with methyl chloroformate to form carbamate-protected hydrazide.
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Cyclization : Treat with formamidine acetate under reflux to induce cyclodehydration, forming the 1,2,4-triazole ring.
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Deprotection : Remove carbamate protecting groups using trifluoroacetic acid (TFA).
Optimization Data
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Hydrazide formation | Methyl chloroformate, TEA | 0–25°C | 85 |
| Cyclization | Formamidine acetate, EtOH | 80°C | 72 |
| Deprotection | TFA, CH₂Cl₂ | RT | 99 |
Mechanochemical Synthesis
Ball milling, a solvent-free method, offers an eco-friendly alternative. Praveen et al. demonstrated triazole synthesis using CuO nanoparticles under mechanochemical conditions. Applied to the target compound, this approach could involve milling pyrrolidin-3-azide with propiolamide derivatives.
Advantages
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Reduced reaction time (≤1 h vs. 18 h for solution-phase).
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Eliminates toxic solvents (e.g., DMSO).
Limitations
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Scalability for industrial production remains unproven.
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Limited substrate scope for sterically hindered azides.
Salt Formation and Polymorph Control
The hydrochloride salt enhances solubility and stability. Patent details polymorph screening for a related triazole, revealing three forms: Type I, Type II, and hydrate. Type I crystals exhibited superior aqueous solubility (6.2 μg/mL vs. 4.2 μg/mL for Type II), underscoring the importance of crystallization conditions.
Salt Formation Protocol
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Free base generation : Neutralize Boc-protated intermediate with K₂CO₃ in H₂O/EtOH.
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Acidification : Treat with HCl gas in diethyl ether, yielding hydrochloride salt.
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Recrystallization : Use water/2-butanol (10:1) to isolate pure polymorph .
Solubility Comparison
| Form | Solubility (μg/mL) | Stability (25°C/60% RH) |
|---|---|---|
| Type I | 6.2 | >6 months |
| Hydrate | 1.9 | 3 months |
Analytical Characterization
Critical quality attributes were verified using:
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride and related compounds:
*Calculated based on formula C₆H₁₁ClN₄.
Key Observations :
- Hydrochloride salts generally exhibit higher aqueous solubility compared to non-ionic or neutral analogs (e.g., alkoxy-substituted triazoles) .
Anticonvulsant Activity
- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) :
- Target Compound: No direct data available, but the pyrrolidine group may enhance blood-brain barrier penetration compared to bulky alkoxy chains .
Enzyme Interaction and ADME Profiles
- S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol :
- Piperidine-Triazole Derivatives :
- Structural rigidity from the cyclopropyl group may reduce metabolic degradation compared to flexible pyrrolidine analogs .
Biological Activity
3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H11ClN4
- Molecular Weight : 174.6 g/mol
- Structure : The compound features a pyrrolidine ring fused to a triazole ring, which enhances its chemical diversity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride exhibits significant antimicrobial and anticancer properties. The biological activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors.
Antimicrobial Activity
The compound has been investigated for its effectiveness against various microbial strains. Preliminary studies suggest it may possess activity against multidrug-resistant bacteria, including Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride can inhibit the growth of cancer cell lines. For example, it has demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism may involve the induction of apoptosis or cell cycle arrest .
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound exerts its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial survival.
- Receptor Interaction : The compound could interact with specific receptors that regulate cell growth and apoptosis.
In Vitro Studies
- Anticancer Efficacy :
- Antimicrobial Tests :
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride | C6H11ClN4 | Yes | Yes |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole | C7H7N5S | Moderate | Moderate |
| 4-Amino-5-(phenyl)-4H-1,2,4-triazole | C9H9N5 | Low | Low |
This table illustrates the unique position of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride within a class of compounds sharing similar structural motifs but differing in biological efficacy.
Future Directions
Given the promising results observed in preliminary studies, future research should focus on:
- Mechanistic Studies : Elucidating the precise pathways through which the compound exerts its effects.
- In Vivo Testing : Conducting animal model studies to assess therapeutic efficacy and safety profiles.
- Clinical Trials : Exploring potential applications in treating resistant infections and various cancers.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyrrolidine C-H protons at δ 3.1–3.5 ppm and triazole ring protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and salt formation (e.g., HCl coordination to the triazole nitrogen) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 215.1 for C₆H₁₀ClN₅) and rule out impurities .
How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity results for this compound?
Q. Advanced
- Re-evaluate docking parameters : Adjust protonation states of the triazole ring and pyrrolidine nitrogen to reflect physiological pH (e.g., triazole may exist in tautomeric forms) .
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
- Consider solvation effects : Molecular dynamics simulations in explicit water models can account for hydration discrepancies .
What strategies optimize reaction conditions to minimize by-products during triazole derivative synthesis?
Q. Advanced
- Microwave irradiation : Reduces reaction time (e.g., from 24 hours to 45 minutes) and suppresses side reactions like over-alkylation .
- Stepwise purification : Use flash chromatography after each synthetic step (e.g., isolate intermediates before HCl salt formation) .
- By-product analysis : Employ GC-MS or HPLC to identify and quantify impurities (e.g., unreacted pyrrolidine or triazole starting materials) .
How does the hydrochloride salt form impact stability and solubility, and what techniques validate these properties?
Q. Advanced
- Stability : The salt form reduces hygroscopicity compared to the free base. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4). Use shake-flask method with UV-Vis quantification .
- Analytical validation : Differential scanning calorimetry (DSC) confirms salt formation (endothermic peak at ~200°C for HCl release) .
What biological activities of related 1,2,4-triazoles inform target selection for this compound?
Basic
Structurally similar triazoles exhibit:
- Antimicrobial activity : Via inhibition of fungal CYP51 or bacterial cell wall synthesis .
- Anticancer potential : Through kinase inhibition (e.g., EGFR or Aurora kinases) .
Guidance : Screen against enzyme panels (e.g., Eurofins Pharma Discovery) and use SAR studies to prioritize targets .
What are best practices for handling and storage to prevent degradation?
Q. Advanced
- Storage : Keep in airtight containers under argon at −20°C to prevent HCl loss and oxidation .
- Handling : Use gloveboxes for weighing (hygroscopicity) and avoid aqueous solvents unless immediately needed .
- Stability testing : Monitor via ¹H NMR in D₂O every 3 months; degradation manifests as new peaks near δ 1.5–2.0 ppm (pyrrolidine ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
